molecular formula C14H12BrNOS B2830889 4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol CAS No. 481710-04-7

4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol

Cat. No. B2830889
CAS RN: 481710-04-7
M. Wt: 322.22
InChI Key: PNHJWRFFNDHEJA-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol is a biochemical compound with the molecular formula C14H12BrNOS and a molecular weight of 322.22 . It is used for proteomics research .


Molecular Structure Analysis

The molecule adopts an enol-imine tautomeric form, with an intramolecular O-H⋯N hydrogen bond, which generates an S(6) ring motif . A new polymorph of this compound has been reported, with two polymorphs found to have different planarity. The dihedral angles (Φ) between the two aromatic rings for the previously published polymorph was Φ = 1.8 (2)° at 120 K, while the new polymorph had Φ = 45.6 (1)° at 150 K .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.22 . It has been observed that different polymorphs of the compound have different colors at room temperature, with one being more orange and the other more yellow . Both polymorphs displayed some degree of thermochromism, changing color upon cooling .

Scientific Research Applications

1. Synthesis and Structural Analysis

4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol has been used in the synthesis of various metal complexes. For instance, it reacts with copper(II) and oxido-vanadium(IV) to form complexes with distorted square pyramidal and octahedral geometries, respectively. These compounds were analyzed using elemental analyses, FT-IR, UV–Vis, TGA, and X-ray diffraction techniques (Takjoo et al., 2013).

2. Fluorescence and Chemosensor Applications

This compound demonstrates potential in fluorescence and chemosensor applications. Bromoaniline-based Schiff base chemosensors derived from this compound have been used for the detection of Cu2+ and Zn2+ ions. These complexes show promising results in fluorescence quenching, making them useful for detecting Al3+ and Hg2+ ions (Das et al., 2021).

3. DNA and Protein Binding Studies

These compounds have also been studied for their DNA- and human serum albumin-binding efficacies. Some complexes show higher DNA-binding ability compared to others, which is significant for understanding their interaction with biological molecules (Das et al., 2021).

4. Catalytic and Environmental Applications

Another application area is in the catalytic fixation of CO2 into cyclic carbonates, where these compounds act as catalysts. This application is important for environmental chemistry and industrial processes (Ikiz et al., 2015).

5. Corrosion Inhibition

Schiff base compounds derived from this chemical have been investigated for their corrosion inhibition properties, particularly on carbon steel surfaces in acidic media. This has implications for materials science and engineering applications (Elemike et al., 2017).

6. Antimicrobial and Antifungal Activities

These compounds have shown potential in antimicrobial and antifungal activities, making them relevant in the field of medicinal chemistry and drug development (Chohan & Shad, 2011).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not available in the sources I found.

properties

IUPAC Name

4-bromo-2-[(3-methylsulfanylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHJWRFFNDHEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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